4-(1,3-benzodioxol-5-yl)-3-(4-chlorophenoxy)-1-cyclopentylazetidin-2-one
Overview
Description
4-(1,3-benzodioxol-5-yl)-3-(4-chlorophenoxy)-1-cyclopentylazetidin-2-one, commonly known as CP-945,598, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of azetidinones and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mechanism of Action
CP-945,598 exerts its pharmacological effects by selectively inhibiting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. This results in increased levels of endocannabinoids in the body, which in turn leads to reduced inflammation and pain.
Biochemical and Physiological Effects:
CP-945,598 has been shown to have significant anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to have anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using CP-945,598 in lab experiments is its specificity for FAAH, which allows for the selective modulation of the endocannabinoid system. However, one of the limitations of using CP-945,598 is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the study of CP-945,598. One area of interest is the development of new drugs based on the structure of CP-945,598 for the treatment of inflammation, pain, and anxiety. Another potential direction is the study of the role of the endocannabinoid system in various diseases and the potential therapeutic applications of modulating this system. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of CP-945,598 in humans.
Scientific Research Applications
CP-945,598 has been studied extensively for its potential therapeutic applications in the treatment of various diseases, including inflammation, pain, and anxiety. It has been shown to have significant anti-inflammatory and analgesic effects in preclinical studies, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-(4-chlorophenoxy)-1-cyclopentylazetidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO4/c22-14-6-8-16(9-7-14)27-20-19(23(21(20)24)15-3-1-2-4-15)13-5-10-17-18(11-13)26-12-25-17/h5-11,15,19-20H,1-4,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWJVNPDULSORR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(C(C2=O)OC3=CC=C(C=C3)Cl)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenoxy)-1-cyclopentylazetidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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